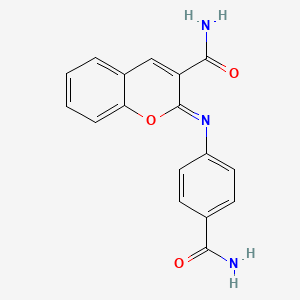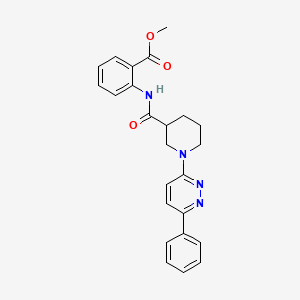
Methyl 2-(1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamido)benzoate” is a chemical compound. It is structurally similar to MDMB-4en-PINACA, a synthetic cannabinoid . MDMB-4en-PINACA has been identified in seized material formulated for smoking and found as a white to yellow–brown powder .
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. The molecular weight of MDMB-4en-PINACA, a structurally similar compound, is 358.2132 Da with an elemental composition of C20H28N3O3 .Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
Methyl 2-(1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamido)benzoate, due to its complex structure, is potentially involved in research exploring new pharmacological compounds. Its structure suggests that it could be part of studies aimed at discovering new inhibitors or activators for specific biochemical pathways. For instance, similar compounds have been examined for their role as inhibitors of soluble epoxide hydrolase, demonstrating the importance of specific functional groups for potency and selectivity (R. K. Thalji et al., 2013).
Molecular Interactions and Biological Activity
Compounds with similar structures to this compound have been utilized to understand molecular interactions with biological receptors. For example, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provides insights into antagonist activity at cannabinoid receptors, showcasing the significance of specific moieties for receptor binding (J. Shim et al., 2002). This highlights the potential for researching similar compounds for therapeutic applications.
Photocatalytic Applications
Research on coordination polymers involving compounds with similar frameworks indicates potential applications in photocatalysis. Studies show these polymers' effectiveness in the degradation of organic dyes under UV light, suggesting that this compound could be part of novel materials designed for environmental remediation or organic synthesis processes (F. Yuan et al., 2020).
Synthetic Utility in Medicinal Chemistry
The synthetic versatility of piperidine derivatives, as evidenced by studies on novel piperidine derivatives for anti-acetylcholinesterase activity, showcases the potential of this compound in the development of new therapeutic agents (H. Sugimoto et al., 1990). Its structure could serve as a backbone for creating compounds targeting neurological disorders, emphasizing its relevance in drug discovery efforts.
Advanced Material Science
The inclusion of piperazine and related structures in the synthesis of new materials, as shown in the development of polyamides containing uracil and adenine, indicates a route for this compound to contribute to material science. These polymers, with specific molecular weights and solubility properties, highlight the potential for creating novel materials with unique characteristics for biomedical applications (M. Hattori & M. Kinoshita, 1979).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-31-24(30)19-11-5-6-12-21(19)25-23(29)18-10-7-15-28(16-18)22-14-13-20(26-27-22)17-8-3-2-4-9-17/h2-6,8-9,11-14,18H,7,10,15-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNFANYBXSYESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2782931.png)
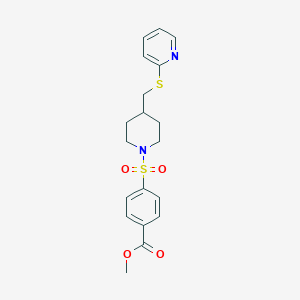
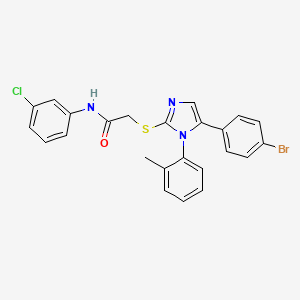
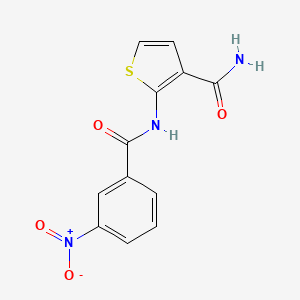
![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2782936.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2782941.png)
![tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2782942.png)

![2-(2,4-dichlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2782944.png)
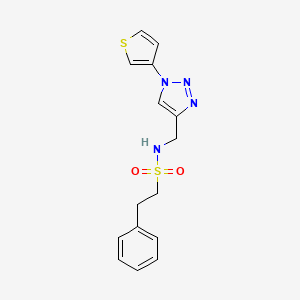
![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2782947.png)
![Ethyl 1-(2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2782951.png)
